3-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
3-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that features a thiazole ring, a pyrrolidinone core, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Attachment of the Thiazole to the Pyrrolidinone: This step involves the reaction of the thiazole derivative with a suitable amine to form the intermediate.
Final Coupling: The intermediate is then coupled with 2-methoxyphenylpyrrolidinone under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its thiazole ring is known for interacting with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a valuable lead compound in drug discovery.
Industry
Industrially, the compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds or π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole ring but lacks the pyrrolidinone and methoxyphenyl groups.
2-Methoxyphenylpyrrolidinone: Contains the pyrrolidinone and methoxyphenyl groups but lacks the thiazole ring.
Thiamine (Vitamin B1): Contains a thiazole ring but has a different overall structure and function.
Uniqueness
The uniqueness of 3-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one lies in its combination of structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
3-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-13(2)25-18(20-12)19(3,4)21-14-10-11-22(17(14)23)15-8-6-7-9-16(15)24-5/h6-9,14,21H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOXCCPCRTOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)NC2CCN(C2=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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